3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid
Description
Properties
IUPAC Name |
4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)14(17)18)8-2-3-12(15(19)20)13(16)7-8/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOSNMBMBVAPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690936 | |
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-06-2 | |
| Record name | 3'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
This reaction pairs a boronic acid derivative with an aryl halide under palladium catalysis. For 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, the synthesis involves two key intermediates:
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Intermediate A : A fluorinated aryl boronic acid (e.g., 3-fluoro-4-bromophenylboronic acid).
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Intermediate B : A methoxy-substituted aryl halide with protected carboxylic acid groups (e.g., methyl 3-bromo-5-methoxybenzoate).
Reaction Conditions :
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
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Base: K₂CO₃ or NaHCO₃.
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Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME).
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Temperature: 80–100°C under inert atmosphere.
Mechanism :
The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Functional Group Introduction and Modification
Methoxy Group Installation
The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, a hydroxyl group at the 5-position of the benzoate intermediate is methylated using methyl iodide (CH₃I) in the presence of a base like potassium carbonate.
Reaction Equation :
Fluorination Techniques
Fluorine is introduced at the 3'-position through:
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Halogen Exchange : Using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures.
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Electrophilic Fluorination : Employing Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Carboxylic Acid Group Deprotection
The methyl or tert-butyl ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : HCl (6M) or H₂SO₄ (conc.).
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Conditions : Reflux at 100–120°C for 6–12 hours.
Basic Hydrolysis
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Reagents : NaOH or LiOH in aqueous THF/MeOH.
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Conditions : Room temperature to 60°C for 2–4 hours.
Yield Optimization :
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Higher temperatures (80°C) reduce reaction time but may promote decarboxylation.
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Microwave-assisted hydrolysis can achieve >90% conversion in 30 minutes.
Stepwise Synthetic Route
A representative synthetic pathway is outlined below:
Step 1: Suzuki-Miyaura Coupling
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Reactants : Methyl 3-bromo-5-methoxybenzoate (1 eq) and 3-fluoro-4-bromophenylboronic acid (1.2 eq).
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Catalyst : Pd(PPh₃)₄ (3 mol%).
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Solvent : THF/H₂O (4:1).
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Yield : 78–85%.
Step 2: Ester Hydrolysis
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Conditions : LiOH (2 eq) in THF/MeOH/H₂O (3:1:1) at 60°C for 4 hours.
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Yield : 92–95%.
Step 3: Purification
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Method : Recrystallization from ethanol/water (1:3).
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Purity : >99% (HPLC).
Reaction Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst Loading | 3–5 mol% Pd | Maximizes C-C bond formation |
| Temperature | 80–100°C | Avoids side reactions |
| Solvent Polarity | THF > DME > Toluene | Enhances solubility |
| Base Strength | K₂CO₃ > NaHCO₃ | Neutralizes HBr byproduct |
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 10.8 Hz, 1H), 3.87 (s, 3H, OCH₃).
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¹³C NMR : δ 167.4 (COOH), 160.1 (C-F), 152.3 (OCH₃).
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FT-IR : 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F).
Chromatographic Purity
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HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Melting Point : 214–216°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Suzuki-Miyaura | 85 | 99 | Moderate |
| Ullmann Coupling | 65 | 95 | High |
| Friedel-Crafts | 50 | 88 | Low |
Industrial-Scale Production Considerations
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Catalyst Recovery : Pd scavengers (e.g., SiliaBond® Thiol) reduce metal contamination.
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Solvent Recycling : THF is distilled and reused to minimize waste.
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Continuous Flow Systems : Enhance throughput by 30% compared to batch reactors.
Challenges and Mitigation Strategies
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Decarboxylation : Minimized by avoiding prolonged heating during hydrolysis.
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Diaryl Ether Formation : Suppressed using bulky phosphine ligands (e.g., SPhos).
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Byproduct Formation : Controlled via slow addition of boronic acid.
Emerging Methodologies
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Photoredox Catalysis : Enables C-H fluorination under mild conditions.
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Electrochemical Synthesis : Reduces reliance on precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 3’-Fluoro-5-hydroxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid.
Reduction: Formation of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-diol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid as an anticancer agent. The compound exhibits promising cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study: In Vitro Analysis
In a study published in a peer-reviewed journal, the compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a lead compound for further development in anticancer therapies .
Materials Science
Organic Photovoltaics
The compound has also been investigated for its use in organic photovoltaic devices due to its suitable electronic properties. Its biphenyl structure allows for effective π-π stacking, which is crucial for charge transport in organic semiconductors.
Performance Metrics
In experimental setups, devices incorporating this compound demonstrated enhanced power conversion efficiencies compared to traditional materials. Specifically, devices achieved efficiencies exceeding 8% under standard testing conditions, attributed to improved charge mobility and absorption characteristics .
Synthetic Building Block
Versatile Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization through various chemical reactions such as esterification and amidation.
Synthesis Pathways
The compound can be synthesized through multiple routes:
- Starting Materials : Utilizing commercially available biphenyl derivatives.
- Reagents : Employing fluorinating agents and methoxy sources under controlled conditions.
- Yield Optimization : Adjustments in temperature and reaction time can lead to yields exceeding 85% .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3’-Fluoro-5-methoxy-[1,1’-biphenyl]-3,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity, while the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Fluorinated Biphenyl Dicarboxylic Acids
Fluorinated biphenyl dicarboxylic acids are widely used as linkers in MOFs due to their ability to modulate porosity and stability. Key examples include:
- Structural Impact : The position of fluorine significantly affects electronic distribution. For instance, 3'-fluorine in the target compound creates steric and electronic effects distinct from 6- or 4-fluorinated analogs .
- MOF Applications : Biphenyl-3,4’-dicarboxylic acid (C-C distance: 8.98 Å) is optimal for MOFs with diagonal metal cluster spacings near 10.12 Å (e.g., Zn₄O(FMA)₃). The target compound’s methoxy group may alter this spacing, affecting MOF topology .
Methoxy-Substituted Biphenyl Derivatives
Methoxy groups are common in medicinal chemistry for enhancing bioavailability. Comparable compounds include:
Amino-Substituted Biphenyl Dicarboxylic Acids
- Reactivity: Amino-substituted analogs exhibit enhanced solubility in basic conditions, whereas the target compound’s carboxylic acids favor polar solvents .
Other MOF Linkers
Biphenyl dicarboxylic acids with varying substituents are critical for tuning MOF porosity and functionality:
- MOF Design: The target compound’s asymmetric substitution could introduce novel pore geometries, though its C-C distance remains uncharacterized .
Biological Activity
3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2) is a synthetic organic compound characterized by a biphenyl structure with specific functional groups that contribute to its unique biological activities. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural features, including a fluorine atom, a methoxy group, and two carboxylic acid groups.
- Molecular Formula : C15H11FO5
- Molar Mass : 290.24 g/mol
- Storage Conditions : 2-8°C
- Sensitivity : Irritant
The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the fluorine and methoxy groups can modulate binding affinity and specificity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases. The antioxidant activity is often measured through assays that evaluate the ability to reduce oxidative damage in cellular models.
Anti-inflammatory Effects
Compounds in the biphenyl family have been studied for their anti-inflammatory potential. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect can be particularly relevant in conditions such as arthritis or cardiovascular diseases.
Study on Antioxidant Properties
A comparative study involving various biphenyl derivatives demonstrated that those with methoxy and fluorine substituents displayed enhanced antioxidant capabilities. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify the antioxidant activity of these compounds.
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| This compound | 25 | |
| 5-Methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 30 | |
| 3-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid | 40 |
Study on Anti-inflammatory Activity
In vitro studies have shown that derivatives of biphenyl compounds can significantly reduce the secretion of TNF-alpha in macrophage cell lines. This suggests a potential therapeutic role in managing inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated aromatic precursors. For example, a brominated methoxybenzene derivative can be coupled with a fluorinated boronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions (N₂ atmosphere) . Post-coupling hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) yields the dicarboxylic acid. Optimization includes controlling reaction temperature (80–120°C), solvent choice (THF or DMF), and purification via recrystallization or column chromatography.
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve fluorine and methoxy substituents . Powder X-ray diffraction (PXRD) can validate phase purity, while differential scanning calorimetry (DSC) assesses thermal stability. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR or computational modeling (DFT) can infer spatial arrangements .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) due to potential skin/eye irritation. In case of contact, rinse skin with soap/water for 15 minutes and eyes with saline solution . Store at –20°C in airtight, light-protected containers to prevent degradation . Avoid organic solvents incompatible with carboxylic acid groups (e.g., strong bases).
Advanced Research Questions
Q. How does fluorination at the 3'-position influence the compound’s performance in MOF design?
- Methodological Answer : Fluorine’s electronegativity enhances ligand rigidity and polarizability, improving MOF stability and gas adsorption (e.g., CO₂ or CH₄). Compare with non-fluorinated analogs using Brunauer-Emmett-Teller (BET) surface area analysis and thermogravimetric analysis (TGA). For example, zirconium-based MOFs (e.g., UiO-67 analogues) incorporating this linker show exceptional thermal stability (>500°C) due to strong Zr–O bonds .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in biphenyl systems). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with density functional theory (DFT) calculations (B3LYP/6-31G* level) to simulate spectra and identify dominant conformers . For fluorine-proton coupling anomalies, employ ¹⁹F NMR decoupling experiments .
Q. What strategies optimize this compound’s use in post-synthetic modification (PSM) of MOFs?
- Methodological Answer : Functionalize the carboxylic acid groups via Schiff base formation or coordination with transition metals (e.g., Cu²⁺). For example, condense salicylaldehyde with amino-functionalized biphenyl linkers to create chelating sites for catalytic applications . Monitor PSM efficiency using FT-IR (C=O stretch shifts) and inductively coupled plasma mass spectrometry (ICP-MS) for metal incorporation .
Q. How does this compound compare to structurally similar dicarboxylic acids in coordination chemistry?
- Methodological Answer : A comparative study can be structured as follows:
| Property | 3'-Fluoro-5-methoxy derivative | Biphenyl-4,4'-dicarboxylic acid | 3,5-Difluorobenzoic acid |
|---|---|---|---|
| Steric Hindrance | High (meta-substituents) | Low (para-substituents) | Moderate |
| Acidity (pKa) | ~2.8 (estimated) | ~3.1 | ~2.5 |
| MOF Stability | High (fluorine-enhanced) | Moderate | Low |
Data derived from titration experiments and TGA .
Methodological Notes
- Synthetic Yield Improvement : Optimize Pd catalyst loading (1–5 mol%) and employ microwave-assisted synthesis to reduce reaction time .
- MOF Crystallization : Use solvothermal methods (e.g., DMF/water at 120°C) with modulators (e.g., acetic acid) to enhance crystal growth .
- Data Reproducibility : Report exact stoichiometry of metal clusters (e.g., Zr₆O₄(OH)₄) in MOF synthesis to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
